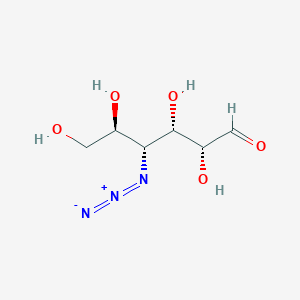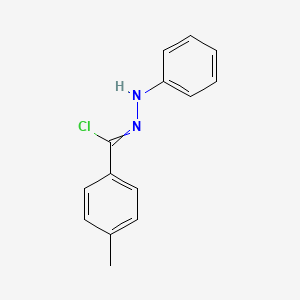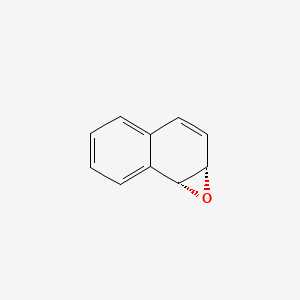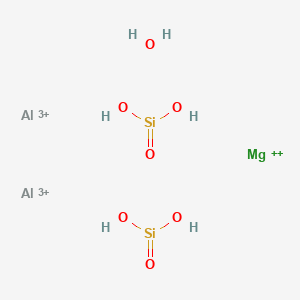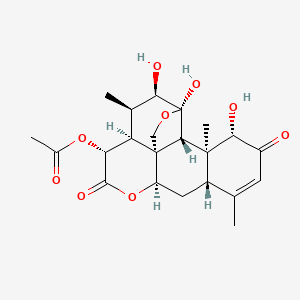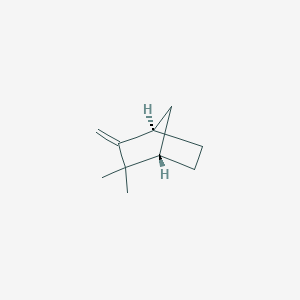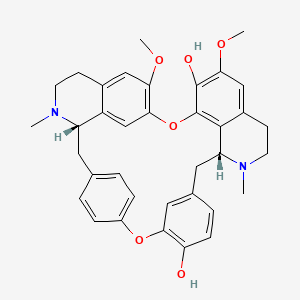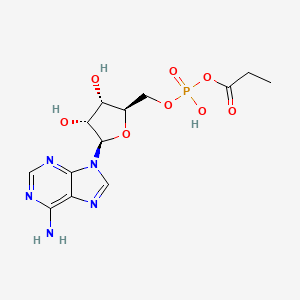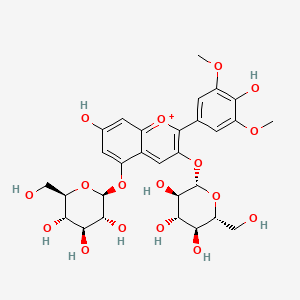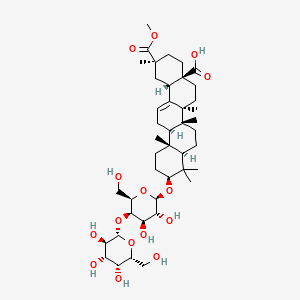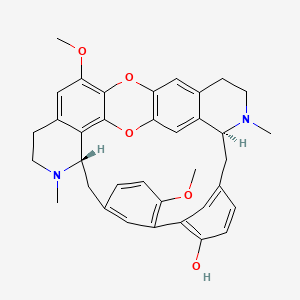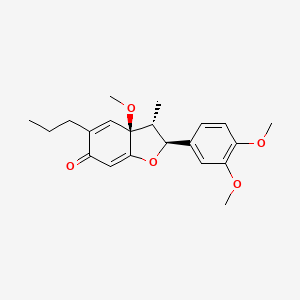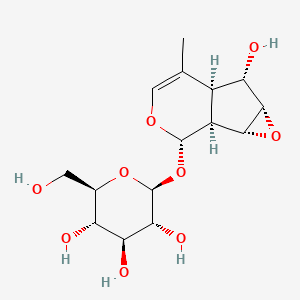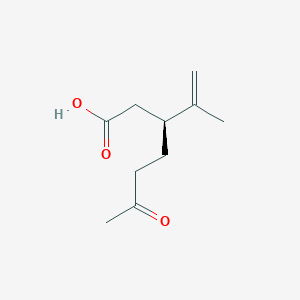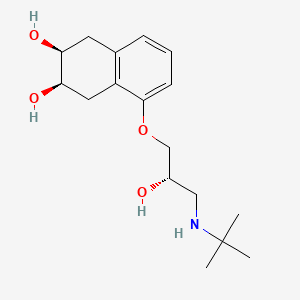
(2S,3R,2'S)-nadolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2R,3S,2'R)-nadolol.
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation and Chromatography
- Chiral Separation of β-Blocker Drug Nadolol: Research demonstrates the ability to separate the most active enantiomer, (RSR)-nadolol, from its racemate using simulated moving bed chromatography and perphenyl carbamoylated β-cyclodextrin immobilized onto silica gel. This process is significant for producing nadolol with high purity and yield (Wang & Ching, 2005).
- Modeling and Simulation: Another study focused on the continuous separation of (RSR)-nadolol enantiomer using non-linear SMB chromatography. The study also proposed a direct simulation approach for SMB separation, demonstrating effective modeling in nadolol's enantiomeric separation (Wang & Ching, 2004).
Liquid Chromatography and Retention Behavior
- High-Performance Liquid Chromatography (HPLC): Research in 2002 focused on the enantiomeric separation of nadolol using novel heptakis (6-azido-6-deoxy-2, 3-di-O-phenylcarbamolyted) beta-cyclodextrin bonded chiral stationary phase. This study provided insights into optimal separation conditions for nadolol enantiomers (Wang & Ching, 2002).
Adsorption Isotherms and Chromatographic Properties
- Competitive Adsorption Isotherms: A study conducted in 2003 utilized the h-root method to determine the nonlinear competitive Langmuir isotherms of nadolol components, contributing to understanding the chromatographic separation process of nadolol enantiomers (Wang & Ching, 2003).
Pharmacodynamics and Receptor Interactions
- β-Adrenergic Receptor Blocking Activity: Nadolol's role as a β-blocker in hypertension and angina pectoris has been studied, focusing on its receptor-blocking properties. This is crucial for understanding nadolol's therapeutic action in various cardiovascular conditions (Evans et al., 1976).
Pharmacokinetics and Drug Transporters
- Nadolol as a Substrate of Transporters: A 2016 study revealed nadolol to be a substrate of various transporters like OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein. This highlights the importance of transporter-mediated drug interactions involving nadolol (Misaka et al., 2016).
Cardiorespiratory Effects and Therapeutic Efficacy
- Effects on Cardiorespiratory Functions: Studies have examined the effects of nadolol on heart rate, blood pressure, and respiratory functions, contributing to understanding its therapeutic efficacy and interactions with other drugs in treating angina pectoris (Tirlapur & Mir, 1984).
Eigenschaften
CAS-Nummer |
54933-35-6 |
|---|---|
Produktname |
(2S,3R,2'S)-nadolol |
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1 |
InChI-Schlüssel |
VWPOSFSPZNDTMJ-AEGPPILISA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Andere CAS-Nummern |
54933-35-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



